Physicochemical Property Differentiation: LogP and Water Solubility vs. Methyl 3-Hexenoate
Methyl 5-methyl-2-hexenoate exhibits significantly higher hydrophobicity compared to its structural analog Methyl 3-hexenoate. This difference, quantified by the octanol-water partition coefficient (LogP), indicates a distinct behavior in formulation, bioavailability, and analytical chromatography [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 (ACD/LogP) or 2.20 (XLogP3-AA, est) [2] |
| Comparator Or Baseline | Methyl 3-hexenoate (CAS 2396-78-3) LogP = 1.5 (XlogP) [1] |
| Quantified Difference | LogP of Methyl 5-methyl-2-hexenoate is approximately 0.7 to 1.2 units higher, indicating a >5x greater partition coefficient towards octanol. |
| Conditions | Predicted/estimated values from ACD/Labs, EPI Suite, and XLogP3 algorithms. |
Why This Matters
Higher LogP indicates greater lipid solubility and reduced water solubility, which is a critical parameter for designing flavor release profiles, emulsion stability, and predicting environmental fate or bioaccumulation potential.
- [1] BaseChem. (n.d.). 3-己烯酸甲酯 Methyl 3-Hexenoate: XlogP data. View Source
- [2] Flavscents. (n.d.). methyl 5-methyl-2-hexenoate: logP (o/w) data. View Source
